molecular formula C9H6BrF3O2 B1507423 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid CAS No. 1214391-55-5

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1507423
CAS No.: 1214391-55-5
M. Wt: 283.04 g/mol
InChI Key: KCUGEEWWDJMZHI-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, this compound can form non-covalent interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating these pathways, the compound can alter gene expression and cellular metabolism. In various cell types, this compound has been shown to induce changes in the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to downstream effects on cellular processes. Additionally, the compound can interact with transcription factors, influencing gene expression and altering cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can modulate the activity of these enzymes, affecting the metabolic flux and levels of various metabolites. Additionally, this compound can influence the production of reactive oxygen species, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the mitochondria can enhance its effects on oxidative stress responses .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for instance, can enhance its ability to modulate oxidative stress responses and influence cellular metabolism .

Properties

IUPAC Name

2-[3-bromo-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGEEWWDJMZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733845
Record name [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214391-55-5
Record name [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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